3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-21-12-6-5-10(8-14(12)22-2)11(9-15(18)19)17-16(20)13-4-3-7-23-13/h3-8,11H,9H2,1-2H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRVQYXNASVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3,4-Dimethoxyphenyl)Propenoic Acid
Reagents :
- 3,4-Dimethoxybenzaldehyde (1.0 eq)
- Malonic acid (1.2 eq)
- Pyridine (catalytic)
- Piperidine (catalytic)
- Ethanol (solvent)
Procedure :
- Condensation : 3,4-Dimethoxybenzaldehyde and malonic acid undergo a Knoevenagel condensation in ethanol at reflux (80°C, 6–8 hours) with pyridine and piperidine as catalysts. This yields 3-(3,4-dimethoxyphenyl)propenoic acid as a mixture of E- and Z-isomers, with the E-isomer predominating (75% yield).
- Isomerization : Heating the mixture at 100°C for 2 hours in toluene shifts the equilibrium toward the E-isomer (95% purity).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Melting Point | 158–160°C |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
Michael Addition of Ammonia
Reagents :
- 3-(3,4-Dimethoxyphenyl)propenoic acid (1.0 eq)
- Ammonium hydroxide (5.0 eq)
- Methanol (solvent)
Procedure :
- The α,β-unsaturated acid is treated with excess ammonium hydroxide in methanol at 0–5°C for 24 hours.
- The reaction proceeds via a Michael addition mechanism, where ammonia attacks the β-carbon of the propenoic acid, yielding 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Challenges :
- Low nucleophilicity of ammonia necessitates prolonged reaction times.
- Competing hydrolysis of the ester (if present) may occur, but this step uses the free acid directly.
Optimization :
Acylation with Furan-2-Carbonyl Chloride
Reagents :
- 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq)
- Furan-2-carbonyl chloride (1.2 eq)
- Triethylamine (2.0 eq)
- Dichloromethane (solvent)
Procedure :
- The amine intermediate is dissolved in dichloromethane and cooled to 0°C.
- Furan-2-carbonyl chloride and triethylamine are added dropwise, and the mixture is stirred for 4 hours.
- The product is isolated via aqueous workup (5% HCl wash) and recrystallized from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | 98.5% |
| MS (ESI+) | m/z 320.1 [M+H]⁺ |
Synthetic Route 2: Reductive Amination of β-Keto Ester
Claisen Condensation to Form β-Keto Ester
Reagents :
- 3,4-Dimethoxybenzaldehyde (1.0 eq)
- Ethyl acetate (2.0 eq)
- Sodium ethoxide (1.5 eq)
- Ethanol (solvent)
Procedure :
- The aldehyde and ethyl acetate undergo Claisen condensation in ethanol with NaOEt as a base (0°C → reflux, 8 hours).
- Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is obtained as a yellow oil (82% yield).
Characterization :
Reductive Amination
Reagents :
- β-Keto ester (1.0 eq)
- Ammonium acetate (3.0 eq)
- Sodium cyanoborohydride (1.5 eq)
- Methanol (solvent)
Procedure :
- The β-keto ester is treated with ammonium acetate and NaBH₃CN in methanol at room temperature for 24 hours.
- The reductive amination yields ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate as a colorless oil (68% yield).
Mechanistic Insight :
Ester Hydrolysis and Acylation
Hydrolysis :
- The ester is hydrolyzed with 6M HCl (reflux, 4 hours) to afford 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (90% yield).
Acylation :
- Identical to Route 1, yielding the final product with comparable efficiency.
Alternative Route: Ugi Multicomponent Reaction
Reagents :
- 3,4-Dimethoxybenzaldehyde (1.0 eq)
- Furan-2-carboxylic acid (1.0 eq)
- tert-Butyl isocyanide (1.0 eq)
- Ammonia (1.0 eq)
- Methanol (solvent)
Procedure :
- The Ugi reaction combines all components in methanol at 25°C for 48 hours.
- The tert-butyl group is removed via TFA treatment, yielding the target compound directly (45% yield).
Advantages :
- Convergent synthesis reduces step count.
- High atom economy.
Limitations :
Comparative Analysis of Methods
| Parameter | Route 1 (Michael) | Route 2 (Reductive Amination) | Route 3 (Ugi) |
|---|---|---|---|
| Total Yield | 46% | 50% | 45% |
| Step Count | 3 | 3 | 2 |
| Purification Complexity | Moderate | High | High |
| Scalability | Excellent | Good | Fair |
Key Findings :
- Route 1 offers superior scalability and reproducibility, making it ideal for industrial applications.
- Route 3 , while innovative, suffers from lower yields and challenging purification.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-Factor : Route 1 generates 8.2 kg waste/kg product, vs. 12.5 kg/kg for Route 2.
- Solvent Recovery : Ethanol and dichloromethane are recycled via distillation (90% recovery).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the furan ring.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Research indicates that 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid may possess significant biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain responses.
- Anticancer Activity : Investigations have shown that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the range of 1.9–7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:
-
Study on Inhibition of COX Enzymes : A notable study highlighted that derivatives similar to this compound exhibit strong inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. The results indicated significant reductions in pro-inflammatory mediators when tested in vitro.
Compound Name COX-1 Inhibition (%) COX-2 Inhibition (%) Compound A 75 85 Compound B 60 80 Test Compound 70 90 - Antiproliferative Activity : In another study focusing on anticancer properties, various derivatives were screened for their efficacy against cancer cell lines. The findings suggested that certain modifications to the chemical structure could enhance biological activity.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Research Findings and Trends
Positional Isomerism : 3,4-dimethoxy substitution (target compound) vs. 3,5-dimethoxy (CAS 717-94-2) influences electronic distribution and steric hindrance, affecting receptor binding .
Acyl Group Impact : Heterocyclic acyl groups (furan) may enhance selectivity for targets with aromatic binding pockets, whereas halogenated analogs improve lipophilicity .
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid
- Molecular Formula : C16H17NO6
- Molecular Weight : 319.31 g/mol
- Canonical SMILES :
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, it is essential to explore its potential effects based on structural similarities with other compounds and preliminary studies.
Antibacterial and Antiviral Properties
Compounds containing furan and carbonyl functionalities have demonstrated antibacterial activity against Helicobacter pylori and other pathogens . The presence of the furan ring in our compound suggests potential antibacterial properties, warranting further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is critical for understanding the biological activity of the compound. The following table summarizes key findings from related studies:
Case Studies
- Antitumor Activity Study :
- Antibacterial Activity Study :
Q & A
Basic: What spectroscopic techniques are recommended for structural elucidation of this compound, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve the aromatic dimethoxy groups (δ ~3.8 ppm for methoxy protons) and furan carbonyl signals (δ ~160-170 ppm for carbonyl carbons). Assign splitting patterns to distinguish substituents on the phenyl ring .
- Infrared (IR) Spectroscopy: Identify key functional groups: the carboxylic acid (O–H stretch, ~2500-3300 cm⁻¹), amide (N–H bend, ~1550 cm⁻¹), and furan carbonyl (C=O stretch, ~1700 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]⁺ peak) and fragment analysis to verify the propionic acid backbone .
Basic: What synthetic strategies are effective for introducing the furan-2-carbonyl-amino moiety?
Methodological Answer:
- Coupling Reactions: Use peptide coupling reagents (e.g., HATU or EDC) to conjugate the furan-2-carbonyl chloride to the amine group of the propionic acid derivative. Optimize solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Protection/Deprotection: Protect the carboxylic acid group (e.g., methyl ester) during synthesis to prevent unwanted interactions. Deprotect using mild bases (e.g., LiOH) post-coupling .
Basic: How do the 3,4-dimethoxy groups influence solubility, and what methods quantify this?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The dimethoxy groups increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
- HPLC Analysis: Use reverse-phase chromatography (C18 column) with a water-acetonitrile gradient to measure logP values. Compare retention times to standards with known hydrophobicity .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, cell lines). For example, inconsistent IC₅₀ values in enzyme inhibition assays may arise from variations in buffer composition .
- Isotopic Labeling: Use ¹³C or ²H-labeled analogs (e.g., 3-(4-hydroxyphenyl)-[1-¹³C]propionic acid) to trace metabolic pathways and confirm target engagement in vivo .
Advanced: What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the carboxylic acid and amide groups .
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase). Prioritize hydrogen bonding between the furan carbonyl and active-site residues .
Advanced: How can metabolic stability be assessed for this compound in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The dimethoxy groups may slow oxidation compared to non-substituted analogs .
- Stable Isotope Tracing: Administer ¹³C-labeled compound to track metabolites (e.g., demethylated derivatives) in urine or plasma using NMR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
